molecular formula C17H14N4O3S2 B2765655 N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-60-6

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2765655
CAS No.: 942004-60-6
M. Wt: 386.44
InChI Key: NVFQPNYXKDLLEM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with thiophene and furan substituents. This scaffold is structurally related to privileged substructures, which are known for their ability to bind multiple biological targets due to their spatial flexibility and mimicry of protein surface elements like β-turns .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQPNYXKDLLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure

The compound has a complex structure featuring a furan ring, thiazolo[4,5-d]pyridazin core, and an acetamide group. Its molecular formula is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2} with a molecular weight of 390.5 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have demonstrated significant activity against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.

CompoundBacterial StrainMIC (µg/mL)
5fMycobacterium smegmatis50
9Staphylococcus aureus10
10Escherichia coli15

Anticancer Activity

The anticancer properties of compounds with similar structures have been extensively studied. For example, derivatives containing thiazole and pyridazine moieties have shown promising cytotoxic effects against several cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of thiazolopyridazine derivatives on human cancer cell lines (MCF-7, HCT-116, A549). The results indicated that certain derivatives exhibited IC50 values as low as 6.90 µM against HCT-116 cells, suggesting strong anticancer activity.

Cell LineCompoundIC50 (µM)
MCF-77c10.39
HCT-1167s6.90
A5497k13.60

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes involved in cellular metabolism and proliferation. The presence of electron-withdrawing groups in its structure enhances its binding affinity to these targets.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

This compound replaces the furan-2-ylmethyl group with a 4-chlorophenyl moiety.

Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Ruzotolimodum)

Ruzotolimodum, a TLR agonist, shares the thiazolo[4,5-d]pyrimidine core but incorporates a pyrimidinone ring instead of pyridazine. The thiophene and furan groups in the target compound may confer distinct electronic properties, influencing receptor binding affinity or metabolic stability .

Pharmacological Profiles of Related Compounds

Anti-Exudative Activity in Furan-Triazole Acetamides

Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide exhibit anti-exudative activity in preclinical models.

Antioxidant Coumarin Acetamides

N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrates superior antioxidant activity compared to ascorbic acid. The thiazolidinone and coumarin moieties differ from the target compound’s thiazolo-pyridazine core, highlighting how scaffold variations dictate functional specialization .

Physicochemical and Bioavailability Considerations

A comparison of key properties is summarized below:

Compound Class Core Structure Key Substituents Notable Properties Reference
Target Compound Thiazolo[4,5-d]pyridazine Furan-2-ylmethyl, Thiophene High heteroatom density
N-(4-Chlorophenyl) Analog Thiazolo[4,5-d]pyridazine 4-Chlorophenyl Enhanced lipophilicity
Quinazolinone Thioacetamides Quinazolinone Sulfamoylphenyl, Tolyl High melting points (170–315°C)
Ruzotolimodum Thiazolo[4,5-d]pyrimidinone Lyxofuranosyl, Acetate TLR agonist activity

The furan and thiophene groups in the target compound may reduce crystallinity compared to chlorophenyl or tolyl analogs, impacting solubility and formulation .

Q & A

Q. Table 1: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield (%)
1P₂S₅, DMF, 80°CThiazole cyclization60–70
2ClCH₂COCl, Et₃N, THFAcetamide formation75–85
3Thiophen-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki coupling50–65

Which spectroscopic and analytical methods are essential for structural confirmation?

Answer:
A combination of techniques ensures structural integrity:

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 identifies key protons (e.g., furan methylene at δ 4.2–4.5 ppm, thiazole NH at δ 12–13 ppm) and carbons (e.g., carbonyl groups at δ 165–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass determination confirms molecular formula (e.g., [M+H]+ for C₁₈H₁₅N₄O₂S₂: calc. 399.07, obs. 399.08) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for thiophen-2-yl substitution .

How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Answer:
Contradictions arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobial activity) .
  • SAR analysis : Compare analogs (e.g., thiophen-2-yl vs. p-tolyl derivatives) to identify substituent-dependent activity trends (Table 2) .

Q. Table 2: Biological Activity of Structural Analogs

Substituent (Position 7)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Thiophen-2-yl8.2 ± 1.512.5
p-Tolyl15.4 ± 2.125.0
Phenyl>20>50

What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:
Improve bioavailability and stability through:

  • Prodrug design : Esterify the acetamide group to enhance membrane permeability .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
  • Metabolic stability assays : Monitor cytochrome P450 (CYP3A4) metabolism using liver microsomes .

How should researchers resolve contradictions in enzyme inhibition data (e.g., kinase vs. DNA-targeting)?

Answer:
Discrepancies may arise from off-target effects. Methodological solutions include:

  • Kinase profiling panels : Test against a broad kinase panel (e.g., 100+ kinases) to identify primary targets .
  • DNA intercalation assays : Use ethidium bromide displacement or comet assays to confirm DNA interaction .
  • Computational docking : Validate binding modes to kinases (e.g., CDK2) or DNA using AutoDock Vina .

What in vitro assays are recommended for initial biological evaluation?

Answer:
Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination in MCF-7) .
  • Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC₅₀ < 1 µM) .

What solubility and formulation approaches are documented for this compound?

Answer:

  • Solubility : Moderate in DMSO (50 mg/mL) but poor in aqueous buffers (<0.1 mg/mL). Use co-solvents (e.g., 10% Cremophor EL) for in vitro studies .
  • Stability : Degrades <10% in PBS (pH 7.4) over 24 hours at 25°C .

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